molecular formula C24H38O8 B13769761 2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol CAS No. 63450-29-3

2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol

Cat. No.: B13769761
CAS No.: 63450-29-3
M. Wt: 454.6 g/mol
InChI Key: RZGVXOAFMQQLRO-WXUKJITCSA-N
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Description

2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol is an organic compound with the molecular formula C24H38O8This compound is characterized by its multiple ester functional groups and double bonds, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol typically involves esterification reactions. One common method is the reaction of fumaric acid with 1-hexanol and butanediol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ester groups.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol involves its interaction with various molecular targets through its ester and double bond functional groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in the modification of biological molecules or the formation of new chemical entities. The pathways involved may include ester hydrolysis, nucleophilic addition, and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Butenedioic acid, diethyl ester: Similar structure but with ethyl groups instead of hexyl and butanediol.

    2-Butenedioic acid, dimethyl ester: Contains methyl groups instead of hexyl and butanediol.

    2-Butenedioic acid, dibutyl ester: Features butyl groups instead of hexyl and butanediol.

Uniqueness

2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol is unique due to its combination of hexyl and butanediol ester groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired .

Properties

CAS No.

63450-29-3

Molecular Formula

C24H38O8

Molecular Weight

454.6 g/mol

IUPAC Name

4-O-[4-[(E)-4-hexoxy-4-oxobut-2-enoyl]oxybutyl] 1-O-hexyl (E)-but-2-enedioate

InChI

InChI=1S/C24H38O8/c1-3-5-7-9-17-29-21(25)13-15-23(27)31-19-11-12-20-32-24(28)16-14-22(26)30-18-10-8-6-4-2/h13-16H,3-12,17-20H2,1-2H3/b15-13+,16-14+

InChI Key

RZGVXOAFMQQLRO-WXUKJITCSA-N

Isomeric SMILES

CCCCCCOC(=O)/C=C/C(=O)OCCCCOC(=O)/C=C/C(=O)OCCCCCC

Canonical SMILES

CCCCCCOC(=O)C=CC(=O)OCCCCOC(=O)C=CC(=O)OCCCCCC

Origin of Product

United States

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